Cas no 892764-00-0 (1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one)

1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one Chemical and Physical Properties
Names and Identifiers
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- F3411-0209
- 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
- 892764-00-0
- 1-butyl-6-fluoro-3-(4-methylphenyl)sulfonyl-7-morpholin-4-ylquinolin-4-one
- 1-butyl-6-fluoro-7-morpholino-3-tosylquinolin-4(1H)-one
- AKOS001917048
- 1-Butyl-6-fluoro-3-[(4-methylphenyl)sulfonyl]-7-(4-morpholinyl)-4(1H)-quinolinone
-
- Inchi: 1S/C24H27FN2O4S/c1-3-4-9-27-16-23(32(29,30)18-7-5-17(2)6-8-18)24(28)19-14-20(25)22(15-21(19)27)26-10-12-31-13-11-26/h5-8,14-16H,3-4,9-13H2,1-2H3
- InChI Key: XWWIOQMRVIGCMS-UHFFFAOYSA-N
- SMILES: N1(CCCC)C2=C(C=C(F)C(N3CCOCC3)=C2)C(=O)C(S(C2=CC=C(C)C=C2)(=O)=O)=C1
Computed Properties
- Exact Mass: 458.16755668g/mol
- Monoisotopic Mass: 458.16755668g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 797
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 75.3Ų
Experimental Properties
- Density: 1.285±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 668.5±55.0 °C(Predicted)
- pka: 0.85±0.20(Predicted)
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3411-0209-10μmol |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-2mg |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-2μmol |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-20mg |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-5μmol |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-5mg |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-25mg |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 25mg |
$109.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-15mg |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-50mg |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F3411-0209-20μmol |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one |
892764-00-0 | 20μmol |
$79.0 | 2023-09-10 |
1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one Related Literature
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Oliver D. John Food Funct., 2020,11, 6946-6960
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W. Avansi,C. L. P. Oliveira,C. Ribeiro,E. R. Leite,V. R. Mastelaro CrystEngComm, 2016,18, 7636-7641
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Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
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Feilong Yan,Xuan Tang,Yuehua Wei,Libao Chen,Ming Zhang,Taihong Wang J. Mater. Chem. A, 2015,3, 12672-12679
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Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935
Additional information on 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one
Comprehensive Overview of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one (CAS No. 892764-00-0)
The compound 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one (CAS No. 892764-00-0) is a highly specialized organic molecule with significant potential in pharmaceutical and chemical research. Its complex structure, featuring a quinolin-4-one core substituted with fluoro, butyl, morpholin-4-yl, and 4-methylbenzenesulfonyl groups, makes it a subject of interest for drug discovery and development. Researchers are particularly intrigued by its potential applications in targeting specific biological pathways, given its unique combination of functional groups.
In recent years, the demand for novel heterocyclic compounds like 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one has surged due to their versatility in medicinal chemistry. The fluoro and morpholin-4-yl substituents, for instance, are known to enhance bioavailability and metabolic stability, making this compound a promising candidate for further study. Its CAS No. 892764-00-0 is frequently searched in academic and industrial databases, reflecting its growing relevance in the field.
One of the key reasons for the heightened interest in this compound is its potential role in addressing contemporary health challenges. For example, the quinolin-4-one scaffold is often explored for its anti-inflammatory and antimicrobial properties. With the rise of antibiotic resistance and chronic inflammatory diseases, researchers are actively investigating derivatives like 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one to develop next-generation therapeutics. This aligns with the broader trend of repurposing existing chemical frameworks for new medical applications.
From a synthetic chemistry perspective, the incorporation of a 4-methylbenzenesulfonyl group in CAS No. 892764-00-0 introduces interesting reactivity patterns. Sulfonyl groups are known for their electron-withdrawing properties, which can influence the compound's interaction with biological targets. Additionally, the butyl chain may contribute to lipophilicity, a critical factor in drug design for optimizing membrane permeability. These structural features make the compound a valuable subject for computational and experimental studies aimed at understanding its physicochemical properties.
The rise of AI-driven drug discovery has further amplified the importance of compounds like 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one. Machine learning models often rely on large datasets of structurally diverse molecules to predict bioactivity. As such, this compound's unique architecture provides valuable data points for training algorithms, enabling more accurate predictions for similar derivatives. This intersection of chemistry and technology is a hot topic in scientific communities, driving increased searches for CAS No. 892764-00-0 and related terms.
Environmental and sustainability considerations are also shaping research around this compound. The pharmaceutical industry is under pressure to develop greener synthesis routes, and the structural complexity of 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one presents both challenges and opportunities. Innovations in catalytic methods and solvent-free reactions are being explored to minimize waste and energy consumption during its production. This aligns with global efforts to promote sustainable chemistry practices.
In summary, 1-butyl-6-fluoro-3-(4-methylbenzenesulfonyl)-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one (CAS No. 892764-00-0) represents a fascinating area of research at the intersection of medicinal chemistry, synthetic methodology, and computational science. Its multifaceted applications and structural uniqueness ensure its continued relevance in addressing both current and future scientific challenges. As interest in heterocyclic compounds and AI-driven drug design grows, this compound is poised to remain a key player in advancing pharmaceutical innovation.
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